molecular formula C12H13NO2 B1595661 5-(Ethoxymethyl)quinolin-8-ol CAS No. 22049-19-0

5-(Ethoxymethyl)quinolin-8-ol

Cat. No. B1595661
CAS RN: 22049-19-0
M. Wt: 203.24 g/mol
InChI Key: JQYCYUYNAZPXJQ-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)quinolin-8-ol is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-(Ethoxymethyl)quinolin-8-ol is 1S/C12H13NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h3-7,14H,2,8H2,1H3 . This indicates that the molecule is composed of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving 5-(Ethoxymethyl)quinolin-8-ol are not available, it’s known that quinoline derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metal ions .


Physical And Chemical Properties Analysis

5-(Ethoxymethyl)quinolin-8-ol is a solid at room temperature . It has a molecular weight of 203.24 .

Scientific Research Applications

Medicine: Antimicrobial and Anticancer Agent

5-(Ethoxymethyl)quinolin-8-ol has been studied for its potential in medicine, particularly due to the bioactivity of quinoline derivatives. These compounds are known to possess antimicrobial properties, making them candidates for treating infections . Additionally, some quinoline derivatives have shown promise as anticancer agents, which could lead to the development of new therapeutic drugs .

Agriculture: Pesticide and Fungicide

In agriculture, 5-(Ethoxymethyl)quinolin-8-ol is evaluated as an active substance in pesticides. Its efficacy as a fungicide and bactericide against soil-borne pathogens in crops like tomatoes has been assessed, indicating its potential to protect plants in greenhouse conditions .

Material Science: Simulation Visualizations

The compound is utilized in material science, particularly in simulation visualizations. Programs like Amber, GROMACS, Avogadro, and others use quinoline derivatives to produce detailed simulations, which are crucial for understanding material behaviors at the molecular level .

Environmental Science: Soil Pathogen Control

Environmental science applications include the study of 5-(Ethoxymethyl)quinolin-8-ol as a means of controlling soil pathogens. This is particularly relevant in the context of sustainable agriculture and the reduction of environmental impact from traditional pesticides .

Analytical Chemistry: Spectral Analysis

In analytical chemistry, 5-(Ethoxymethyl)quinolin-8-ol is characterized using various spectral methods such as NMR, HPLC, LC-MS, and UPLC. These techniques are essential for understanding the compound’s structure and purity, which is vital for research and quality control .

Biochemistry: Enzyme Inhibition

Biochemically, the compound has been identified as an inhibitor of certain enzymes, which is significant for understanding cellular processes and developing treatments for diseases where these enzymes play a role .

Pharmacology: Drug Development

Pharmacologically, 5-(Ethoxymethyl)quinolin-8-ol is part of the quinoline motif, which is central to many pharmacologically active compounds. Its applications in drug development are vast, ranging from antimicrobial to anticancer therapies .

Safety And Hazards

The safety information for 5-(Ethoxymethyl)quinolin-8-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

5-(ethoxymethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h3-7,14H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYCYUYNAZPXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299450
Record name 5-(ethoxymethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxymethyl)quinolin-8-ol

CAS RN

22049-19-0
Record name 22049-19-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(ethoxymethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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